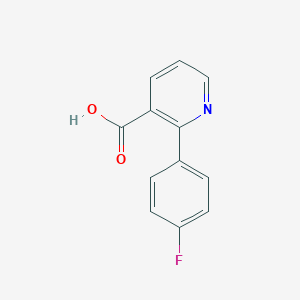

2-(4-Fluorophenyl)nicotinic acid

Übersicht

Beschreibung

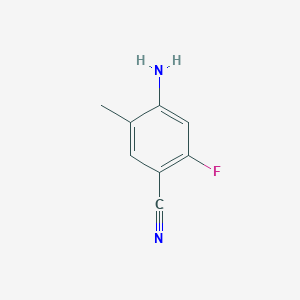

2-(4-Fluorophenyl)nicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Therapeutic Potentials and Mechanisms

2-(4-Fluorophenyl)nicotinic acid, a derivative of nicotinic acid, shares many of the therapeutic potentials and mechanisms associated with its parent compound. Nicotinic acid is clinically recognized for its lipid-modifying properties, primarily its potent ability to lower LDL (low-density lipoprotein) and VLDL (very low-density lipoprotein) cholesterol levels while raising HDL (high-density lipoprotein) cholesterol levels. This characteristic is instrumental in the prevention and treatment of coronary artery disease. Research has highlighted nicotinic acid's capacity to reduce cardiovascular events and the progression of atherosclerosis, partly through the identification of the G-protein-coupled receptor 109A (GPR109A) as the receptor for nicotinic acid. This receptor's engagement leads to favorable alterations in HDL cholesterol levels. Moreover, nicotinic acid exhibits nonlipid-mediated anti-inflammatory effects, such as the direct enhancement of adiponectin secretion, indicating a novel atheroprotective role beyond its lipid-altering capabilities (Digby, Lee, & Choudhury, 2009).

Synthesis and Chemical Applications

While the therapeutic applications of this compound are notable, its synthesis and chemical applications also merit attention. The compound serves as a key intermediate in the manufacture of various pharmaceuticals, including flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis of this compound highlights the challenges and innovations within organic chemistry, particularly in developing practical, cost-effective, and safe manufacturing processes for commercially valuable compounds (Qiu, Gu, Zhang, & Xu, 2009).

Anticancer Potential

Emerging research has focused on the anticancer potential of nicotinic acid derivatives, including this compound. The structural attributes of nicotinic acid and its derivatives have been identified as promising for the development of anticancer drugs. These compounds exhibit a wide variety of biological properties that are beneficial in cancer treatment. The effectiveness of nicotinamide derivatives, in particular, has been extensively studied, underscoring the significant role that these compounds may play in advancing cancer therapeutics (Jain, Utreja, Kaur, & Jain, 2020).

Zukünftige Richtungen

There is an increased interest in the pharmacological potential of nicotinic acid and its derivatives . New drugs acting via the nicotinic acid receptor or related receptors, as well as new co-medications that suppress unwanted effects of nicotinic acid, will most likely be introduced as new therapeutic options in the treatment of dyslipidemia and the prevention of cardiovascular diseases .

Wirkmechanismus

Target of Action

This compound is a derivative of nicotinic acid, which is known to target nicotinic acetylcholine receptors . .

Mode of Action

As a derivative of nicotinic acid, it may interact with its targets in a similar manner, potentially binding to the same receptors and exerting its effects through similar biochemical mechanisms . .

Biochemical Pathways

Nicotinic acid and its derivatives are known to play a role in various biochemical pathways, including those involved in energy metabolism and neurotransmission . .

Result of Action

As a derivative of nicotinic acid, it may share some of the known effects of this compound, such as modulation of neurotransmission and potential impacts on energy metabolism . .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound .

Biochemische Analyse

Biochemical Properties

It is known that nicotinic acid, a precursor of this compound, plays a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes . Therefore, it is plausible that 2-(4-Fluorophenyl)nicotinic acid may interact with similar enzymes and proteins, influencing biochemical reactions.

Cellular Effects

Derivatives of nicotinic acid have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have similar effects on cellular processes.

Molecular Mechanism

It is known that nicotinic acid and its derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Therefore, it is possible that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules.

Metabolic Pathways

Nicotinic acid, a precursor of this compound, is known to be involved in the biosynthesis of pyridine nucleotides . Therefore, it is possible that this compound may be involved in similar metabolic pathways.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGWDCZWNMSHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544778 | |

| Record name | 2-(4-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101419-78-7 | |

| Record name | 2-(4-Fluorophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101419-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Chlorophenyl)phenyl]methanamine](/img/structure/B171461.png)

![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B171463.png)

![Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate](/img/structure/B171470.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one](/img/structure/B171476.png)

![2-Chloro-7-fluorobenzo[d]oxazole](/img/structure/B171488.png)

![5-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B171502.png)

![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)